molecular formula C30H49N5O8 B11828966 Z-Arg(Boc)2-OH.CHA

Z-Arg(Boc)2-OH.CHA

Cat. No.: B11828966
M. Wt: 607.7 g/mol
InChI Key: XRYYAPJVXOJAIX-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Arg(Boc)2-OH.CHA typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the guanidino group using benzyloxycarbonyl (Z) groups. Subsequently, the amino group is protected with tert-butyloxycarbonyl (Boc) groups. The final product is obtained by reacting the protected arginine with cyclohexylamine to form the cyclohexylammonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Z-Arg(Boc)2-OH.CHA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected arginine, peptide chains, and substituted arginine derivatives .

Scientific Research Applications

Z-Arg(Boc)2-OH.CHA is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Z-Arg(Boc)2-OH.CHA involves the protection of the amino and guanidino groups of arginine, preventing unwanted side reactions during peptide synthesis. The protective groups are selectively removed under specific conditions, allowing for the formation of peptide bonds and the synthesis of complex peptides .

Comparison with Similar Compounds

Similar Compounds

    Nα-Boc-Nω,Nω’-di-Z-L-arginine: Similar protective groups but without the cyclohexylammonium salt.

    Nα-Z-Nω,Nω’-di-Boc-L-arginine: Similar protective groups but with different protecting group arrangements.

    Nα-Z-Nω,Nω’-di-tert-butyloxycarbonyl-L-arginine: Similar protective groups but without the cyclohexylammonium salt

Uniqueness

Z-Arg(Boc)2-OH.CHA is unique due to the presence of both Boc and Z protective groups, as well as the cyclohexylammonium salt. This combination provides enhanced stability and selectivity during peptide synthesis, making it a valuable tool in the synthesis of complex peptides .

Properties

Molecular Formula

C30H49N5O8

Molecular Weight

607.7 g/mol

IUPAC Name

(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine

InChI

InChI=1S/C24H36N4O8.C6H13N/c1-23(2,3)35-21(32)27-19(28-22(33)36-24(4,5)6)25-14-10-13-17(18(29)30)26-20(31)34-15-16-11-8-7-9-12-16;7-6-4-2-1-3-5-6/h7-9,11-12,17H,10,13-15H2,1-6H3,(H,26,31)(H,29,30)(H2,25,27,28,32,33);6H,1-5,7H2/t17-;/m0./s1

InChI Key

XRYYAPJVXOJAIX-LMOVPXPDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C.C1CCC(CC1)N

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C.C1CCC(CC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.